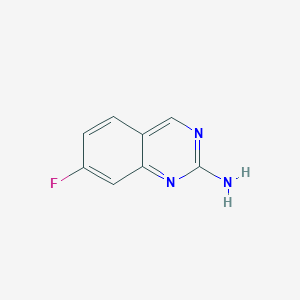

7-Fluoroquinazolin-2-amine

説明

Synthesis Analysis

The synthesis of 7-Fluoroquinazolin-2-amine involves cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea. This process has been optimized to achieve a total yield of 51% (Zhou et al., 2019). Additionally, efficient synthesis methods include copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds to prepare 2-hetaryl-substituted quinazolinones (Li et al., 2014).

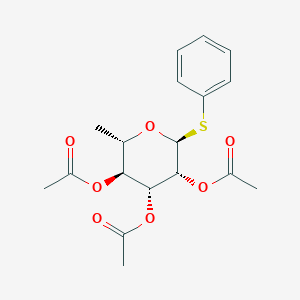

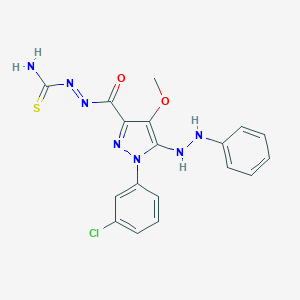

Molecular Structure Analysis

The structure of 7-Fluoroquinazolin-2-amine and its derivatives has been confirmed through various spectroscopic methods, including H NMR and MS spectrum, ensuring the accuracy of the synthesized compounds (Zhou et al., 2019).

Chemical Reactions and Properties

7-Fluoroquinazolin-2-amine serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical reactivity allows for the generation of novel derivatives with potential anticancer properties, as seen in the synthesis of 4-aminoquinoline derivatives exhibiting cytotoxic effects on human breast tumor cell lines (Zhang et al., 2007).

科学的研究の応用

- Chemistry and Biology

- Application Summary : 7-Fluoroquinazolin-2-amine is a chemical compound with the formula C8H6FN3 and a molecular weight of 163.15 . It is used in the synthesis of various derivatives and has potential applications in chemical research .

- Results or Outcomes : The outcomes of using 7-Fluoroquinazolin-2-amine in research would also depend on the specific context. For example, it has been used in the synthesis of a novel hexahydroquinazolin-2-amine-based fluorescence sensor for Cu2+ ions . This sensor exhibited high selectivity and sensitivity toward Cu2+ ions with a low detection limit of 4 × 10−8 M, a wide pH range (5–11), and a short response time (30 s) .

- Oncology

- Application Summary : 7-Fluoroquinazolin-2-amine has potential applications in oncology, particularly in the development of antifouling materials .

- Methods of Application : The compound could be used in the creation of nanoparticles for targeted drug delivery . These nanoparticles can allow more CD8+ T cells to enter tumors and reduce the number of regulatory T cells (Tregs), thereby strengthening the immune response against tumors .

- Results or Outcomes : The application of these nanoparticles resulted in a 3.2 times increase in the number of CD8+ T cells entering tumors and a 73.7% decrease in the number of Tregs .

- Biosensors

- Application Summary : 7-Fluoroquinazolin-2-amine can be used in the development of biosensors .

- Methods of Application : The compound can be used in the creation of antifouling materials for biosensors . These materials can prevent non-specific adsorption of chemicals onto an electrode, which can impact the sensitivity and accuracy of focused diagnostics and therapies .

- Results or Outcomes : The application of these antifouling materials can lead to significant advancements in the field of biosensors, improving their sensitivity and accuracy .

Safety And Hazards

将来の方向性

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .

特性

IUPAC Name |

7-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSJPUMRRROQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

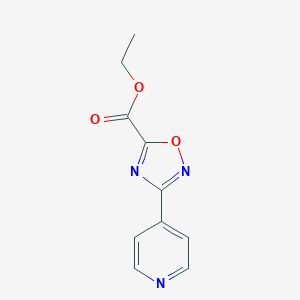

C1=CC2=CN=C(N=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440649 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinazolin-2-amine | |

CAS RN |

190274-01-2 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)